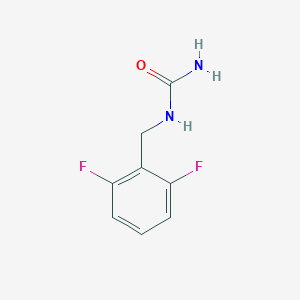

Urea, (2,6-difluorobenzyl)-

Description

Significance of Urea-Based Compounds in Contemporary Chemical Biology Research

Urea (B33335) and its derivatives are of central importance in modern medicinal chemistry and drug discovery. nih.gov The urea functional group, characterized by a carbonyl group flanked by two amine groups, is capable of forming stable, multiple hydrogen bonds with biological targets like proteins and receptors. nih.gov This ability to establish specific drug-target interactions is fundamental to achieving desired biological activity and pharmacological properties. nih.govhilarispublisher.com

Historical Perspective on the Investigation of Urea, (2,6-difluorobenzyl)-

The investigation of Urea, (2,6-difluorobenzyl)- is closely tied to the history of benzoylurea (B1208200) insecticides. The insecticidal properties of this class of compounds were discovered serendipitously, leading to the commercialization of the first-generation benzoylphenylurea (B10832687) (BPU), Diflubenzuron (B1670561), in 1975. wikipedia.orginchem.org Diflubenzuron, with its chemical name 1-(4-chlorophenyl)-3-(2,6-difluorobenzoyl)urea, prominently features the (2,6-difluorobenzoyl)urea (B2490388) core structure. fao.orgembrapa.br

The discovery spurred intensive research into thousands of benzoylurea derivatives. acs.orgresearchgate.net These compounds act as insect growth regulators (IGRs) rather than direct poisons. wikipedia.orginchem.org Their mechanism of action involves the inhibition of chitin (B13524) synthesis, a critical component of an insect's exoskeleton. nih.govwikipedia.orginchem.org This interference with the molting process prevents proper development and is ultimately lethal to the insect larva. inchem.orgresearchgate.net This specific mode of action provides a degree of selectivity, as it affects insects during stages of new cuticle formation while having low toxicity to mammals and many non-target organisms. acs.orgnih.govwikipedia.org The success of first-generation BPUs led to the development of subsequent generations with improved potency and a broader spectrum of activity against various agricultural pests. acs.org

Current State of Research and Identified Knowledge Gaps for Urea, (2,6-difluorobenzyl)-

Current research continues to leverage the Urea, (2,6-difluorobenzyl)- scaffold to synthesize novel and more effective derivatives. Studies focus on creating compounds with enhanced insecticidal activity against a wider range of pests, including those that have developed resistance to older insecticides. nih.govkoreascience.kr For example, new 1-(4-substitutedideneaminooxymethyl)-phenyl-3-(2,6-difluorobenzoyl)ureas have been synthesized and shown to have excellent insecticidal activity against specific lepidopteran pests. nih.gov The development of novel fluorescent probes incorporating the (2,6-difluorobenzoyl)urea structure for the detection of fluorine-containing pesticides also represents a new avenue of research. researchgate.netacs.org

Despite decades of research, significant knowledge gaps remain. A primary area requiring further investigation is the environmental fate of these fluorinated compounds. acs.org While effective, some benzoylurea insecticides exhibit high persistence in the environment, with the potential for long-term contamination and bioaccumulation in food chains. wikipedia.orgacs.org There is a pressing need for comprehensive studies on their degradation pathways, the formation of metabolites in soil and water, and their long-range transport potential. acs.orgacs.org

Furthermore, while the general mechanism of chitin synthesis inhibition is known, the precise molecular target for some newer derivatives is not always clear, which can hinder further structure-based optimization. researchgate.net A major advance was the discovery of the sulfonylurea receptor (SUR) as a likely target, but continued research is needed to fully elucidate the interactions for the expanding family of BPU compounds. researchgate.net Finally, more in-depth studies on the ecotoxicological effects on a wider range of non-target organisms are crucial to ensure the environmental sustainability of this important class of compounds. acs.orgacs.org

Research Data Tables

Table 1: Physicochemical Properties of a Representative (2,6-difluorobenzoyl)urea Compound: Diflubenzuron

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 1-(4-chlorophenyl)-3-(2,6-difluorobenzoyl)urea | fao.org |

| CAS Registry No. | 35367-38-5 | fao.org |

| Molecular Formula | C₁₄H₉ClF₂N₂O₂ | fao.org |

| Molecular Weight | 310.7 g/mol | fao.org |

| Appearance | Odourless white crystalline solid | inchem.org |

| Melting Point | 228°C | fao.org |

| Solubility in Water | Almost insoluble | inchem.org |

Table 2: Summary of Biological Activity for Selected (2,6-difluorobenzoyl)urea Derivatives

| Derivative Class | Target Pest(s) | Observed Effect | Source(s) |

|---|---|---|---|

| N-(2,6-Difluorobenzoyl-N-'-(2-fluoro-4-halophenyl)urea | Various insects | High insecticidal activity | google.com |

| 1-(4-substitutedideneaminooxymethyl)-phenyl-3-(2,6-difluorobenzoyl)ureas | Mythimna separata (Armyworm), Nephotettix cincticeps (Green rice leafhopper) | Excellent insecticidal activity against M. separata; moderate against N. cincticeps | nih.gov |

| General Benzoylphenylureas (BPUs) | Lepidoptera (moths, butterflies), Coleoptera (beetles), Diptera (flies) | Inhibition of chitin synthesis, disrupting molting and egg hatch | acs.orgwikipedia.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,6-difluorophenyl)methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2N2O/c9-6-2-1-3-7(10)5(6)4-12-8(11)13/h1-3H,4H2,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGQUIHBNMXOQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CNC(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30170321 | |

| Record name | Urea, (2,6-difluorobenzyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17751-24-5 | |

| Record name | Urea, (2,6-difluorobenzyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017751245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, (2,6-difluorobenzyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies, Chemical Transformations, and Reactivity of Urea, 2,6 Difluorobenzyl

Established Synthetic Pathways for Urea (B33335), (2,6-difluorobenzyl)-

The primary and most established method for synthesizing (2,6-difluorobenzyl)urea and its analogues involves the reaction of an appropriately substituted aniline (B41778) with 2,6-difluorobenzoyl isocyanate. google.comnih.gov This reaction is typically carried out in a suitable inert solvent such as toluene, xylene, or dichloroethane at room temperature or with heating. google.comnih.gov The isocyanate itself is a key intermediate, which can be prepared from 2,6-difluorobenzamide (B103285) by reacting it with oxalyl chloride or phosgene. google.comkoreascience.kr

Another common synthetic route is the reaction of a phenyl isocyanate derivative with 2,6-difluorobenzamide. google.com This method also provides good yields of the desired urea product. The choice between these two main pathways often depends on the availability and reactivity of the starting materials.

For instance, the synthesis of N-(2,6-difluorobenzoyl)-N'-(polyfluoroaryl)ureas is achieved by treating 2,6-difluorobenzoyl chloride with trimethylsilyl (B98337) isocyanate to generate 2,6-difluorobenzoyl isocyanate, which then reacts with polyfluoroaromatic amines. nsc.ru

Optimization Strategies in the Synthesis of Urea, (2,6-difluorobenzyl)-

Optimization of the synthesis of (2,6-difluorobenzyl)urea derivatives often focuses on improving yields, simplifying reaction conditions, and reducing costs. One key area of optimization has been the preparation of the crucial intermediate, 2,6-difluorobenzoyl isocyanate. Research has explored alternatives to hazardous reagents like phosgene. For example, the use of oxalyl chloride for the conversion of 2,6-difluorobenzamide to the isocyanate is a common and effective strategy. koreascience.kr

Derivatization Strategies and Analog Synthesis for Structure-Activity Relationship Studies

The (2,6-difluorobenzyl)urea scaffold is a versatile platform for derivatization to explore structure-activity relationships (SAR), particularly in the development of new insecticides and therapeutic agents. researchgate.netnih.govacs.org Modifications are typically made to the phenyl ring that is not the 2,6-difluorobenzyl group.

A wide variety of substituents can be introduced onto this phenyl ring to investigate their impact on biological activity. nih.gov For example, the synthesis of novel 1-(4-substitutedideneaminooxymethyl)-phenyl-3-(2,6-difluorobenzoyl)ureas involves reacting 4-substitutedideneaminooxymethyl aniline with 2,6-difluorobenzoyl isocyanate. nih.gov This allows for the exploration of a diverse chemical space by varying the substituent on the starting aniline.

Furthermore, the synthesis of complex molecules incorporating the (2,6-difluorobenzyl)urea moiety has been reported. For instance, the discovery of a potent GnRH antagonist involved the synthesis of 1-{4-[1-(2,6-difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea. scilit.comelsevierpure.com Such complex syntheses demonstrate the utility of the (2,6-difluorobenzyl)urea core in medicinal chemistry.

Regioselective and Stereoselective Syntheses of Urea, (2,6-difluorobenzyl)- Analogues

While the synthesis of achiral (2,6-difluorobenzyl)urea analogues is common, the development of stereoselective methods is crucial for producing chiral derivatives with potentially enhanced biological activity and specificity. For example, the stereoselective synthesis of chiral cyclopentyl- and cyclohexylamine (B46788) derivatives of nucleoside Q precursor has been accomplished, providing a route to 4-substituted analogues with interesting three-dimensional structures. beilstein-journals.org

Regioselectivity is also a key consideration, particularly when introducing multiple substituents onto the aromatic rings. For instance, the regioselective difunctionalization of 2,6-difluorophenols has been achieved through a sequence involving sigmatropic dearomatization and Michael addition. kyoto-u.ac.jp While not directly applied to the synthesis of (2,6-difluorobenzyl)urea in the cited literature, such methods could potentially be adapted for the regioselective synthesis of its analogues.

Analysis of Chemical Reactivity and Transformation Pathways of Urea, (2,6-difluorobenzyl)-

The chemical reactivity of (2,6-difluorobenzyl)urea derivatives is largely dictated by the functional groups present: the urea linkage and the substituted aromatic rings. The urea group can participate in hydrogen bonding, which is crucial for its interaction with biological targets. rsc.org

The aromatic rings can undergo various electrophilic and nucleophilic substitution reactions, allowing for further functionalization. The fluorine atoms on the 2,6-difluorobenzyl moiety are generally stable but can influence the reactivity of the aromatic ring.

One important transformation pathway is the hydrolysis of benzoylphenylurea (B10832687) insecticides. For example, the degradation of 1-(2,6-difluorobenzoyl)-3-(4-chlorophenyl)urea (Diflubenzuron) has been studied, with hydrolysis being a key degradation pathway in the environment. acs.org

Green Chemistry Approaches in the Synthesis of Urea, (2,6-difluorobenzyl)-

Efforts to develop more environmentally friendly synthetic methods for (2,6-difluorobenzyl)urea and its precursors are ongoing. A notable example is the development of a greener synthesis for 2,6-difluorobenzyl bromide, a potential precursor for the benzylamine (B48309) component. This method utilizes hydrobromic acid and hydrogen peroxide as brominating agents under light conditions, replacing the more traditional and hazardous N-bromosuccinimide and azobisisobutyronitrile. google.com This approach offers milder reaction conditions, higher product purity, and reduced production costs. google.com

While not directly reported for the synthesis of (2,6-difluorobenzyl)urea itself, the development of biocatalytic processes for key intermediates represents another green chemistry approach. For example, the production of 2,6-difluorobenzamide using a recombinant Escherichia coli-based biocatalyst has been reported, offering an economical and environmentally friendly alternative to traditional chemical methods. researchgate.net

Investigation of Biological Activity and Molecular Mechanisms of Urea, 2,6 Difluorobenzyl

Exploration of Biological Activities Attributed to Urea (B33335), (2,6-difluorobenzyl)-

The (2,6-difluorobenzyl)urea moiety is a key structural component in a range of biologically active compounds, from insecticides to potent modulators of human receptors.

The biological effects of compounds containing the (2,6-difluorobenzyl)urea structure have been assessed in several distinct assays. A significant area of research has been in the development of insecticides. Derivatives of (2,6-difluorobenzoyl)urea (B2490388) have demonstrated notable insecticidal properties. For instance, novel 1-(4-substitutedideneaminooxymethyl)-phenyl-3-(2,6-difluorobenzoyl)ureas showed excellent insecticidal activity against the oriental armyworm (Mythimna separata) and moderate activity against the green rice leafhopper (Nephotettix cincticeps). nih.gov These compounds were found to cause discoloration, weight loss, cessation of feeding, and death in the target insects. nih.gov Patents have also been granted for N-(2,6-Difluorobenzoyl)-N'-(2-fluoro-4-halophenyl)urea derivatives, citing their high insecticidal activity. google.comgoogle.com

In a different therapeutic area, the (2,6-difluorobenzyl) group is a critical component of highly potent, non-peptide antagonists for the human gonadotropin-releasing hormone (GnRH) receptor, also known as the luteinizing hormone-releasing hormone (LHRH) receptor. drugbank.comscilit.com For example, the compound TAK-385, which incorporates this moiety, is a powerful and orally active GnRH antagonist that has undergone clinical development. scilit.comebi.ac.uk Another related compound, TAK-013, also showed high binding affinity and potent in vitro antagonistic activity for the human LHRH receptor. drugbank.com

However, the inclusion of the (2,6-difluorobenzyl) group does not guarantee biological activity across all targets. In a study aimed at discovering new activators for the Heme Regulated Inhibitor (HRI) Kinase, a series of N-phenyl-N′-(4-((2,6-difluorobenzyl)oxy)cyclohexyl)ureas were synthesized and tested. These compounds were found to be completely inactive in both surrogate eIF2α phosphorylation and cell proliferation assays, highlighting a remarkable level of scaffold-target specificity. nih.gov

| Compound Class/Derivative | Assay Type | Target Organism/System | Observed Activity |

| 1-(4-substitutedideneaminooxymethyl)-phenyl-3-(2,6-difluorobenzoyl)ureas | Insecticidal Bioassay | Mythimna separata | Excellent insecticidal activity nih.gov |

| 1-(4-substitutedideneaminooxymethyl)-phenyl-3-(2,6-difluorobenzoyl)ureas | Insecticidal Bioassay | Nephotettix cincticeps | Moderate insecticidal activity nih.gov |

| 1-(4-(1-(2,6-difluorobenzyl)...)phenyl)-3-methoxyurea (TAK-385) | GnRH Antagonistic Activity | Human GnRH Receptor | Highly potent, orally active antagonist scilit.com |

| 5-(N-benzyl-N-methylaminomethyl)-1-(2,6-difluorobenzyl)...thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (TAK-013) | LHRH Antagonistic Activity | Human LHRH Receptor | High binding affinity and potent in vitro antagonist drugbank.com |

| N-phenyl-N′-(4-((2,6-difluorobenzyl)oxy)cyclohexyl)ureas | eIF2α Phosphorylation Assay | Heme Regulated Inhibitor (HRI) Kinase | Devoid of activity nih.gov |

| N-phenyl-N′-(4-((2,6-difluorobenzyl)oxy)cyclohexyl)ureas | Cell Proliferation Assay | - | Devoid of activity nih.gov |

The (2,6-difluorobenzoyl)urea structure has been utilized in the development of specialized research tools. A novel fluorescent probe was designed and synthesized, which can be activated by (2,6-difluorobenzoyl)urea, for the detection of fluorine-containing pesticides. researchgate.netresearchgate.net This application demonstrates the utility of the chemical moiety not just as a biologically active agent itself, but also as a component in creating sensitive detection systems for environmental and agricultural monitoring. researchgate.net

The potential for Urea, (2,6-difluorobenzyl)- and its derivatives to modulate the immune system has been indirectly explored. A study investigating benzylethoxy aryl urea scaffolds for multitarget immunomodulation therapies tested a variety of related compounds. mdpi.com However, the specific derivative N-phenyl-N′-(4-((2,6-difluorobenzyl)oxy)cyclohexyl)urea was found to be devoid of activity in the assays for surrogate eIF2α phosphorylation and cell proliferation, suggesting a lack of the immunomodulatory effects sought in that particular study. nih.gov Currently, there is a lack of direct research focused on the immunomodulatory or antigenic properties of Urea, (2,6-difluorobenzyl)- itself.

Elucidation of Mechanism of Action (MOA) for Urea, (2,6-difluorobenzyl)-

Understanding the mechanism of action is crucial for the development and application of bioactive compounds. Research has identified specific biological targets and molecular interactions for derivatives of (2,6-difluorobenzyl)urea.

The primary mechanism of action for the insecticidal effects of benzoylphenyl ureas, including derivatives of (2,6-difluorobenzyl)urea like Diflubenzuron (B1670561), is the inhibition of chitin (B13524) synthesis. lilab-ecust.cnwikipedia.org Chitin is a vital component of the insect exoskeleton, and its disruption primarily affects larval stages, leading to mortality. wikipedia.org This mode of action is selective for arthropods and has minimal direct impact on other organisms. lilab-ecust.cn

In the context of human therapeutics, the validated target for compounds like TAK-013 and TAK-385 is the Gonadotropin-Releasing Hormone (GnRH) receptor. drugbank.comscilit.comebi.ac.uk These compounds act as antagonists, blocking the receptor and thereby suppressing the release of luteinizing hormone (LH). drugbank.comscilit.com This makes them valuable for treating sex-hormone-dependent diseases. drugbank.com The thieno[2,3-d]pyrimidine (B153573) scaffold, often used in conjunction with the (2,6-difluorobenzyl)urea moiety, is known to be present in compounds with a variety of biological activities. ontosight.ai

Detailed studies have illuminated the molecular interactions between (2,6-difluorobenzyl)urea derivatives and their biological targets. For the GnRH receptor antagonists, high binding affinity is a key characteristic.

Molecular modeling studies of the antagonist TAK-013 revealed that the methoxyurea (B1295109) side chain can form an intramolecular hydrogen bond. This is thought to shield the hydrogen bonding moieties from the solvent, which may increase apparent lipophilicity and improve membrane permeability. drugbank.com A comprehensive study using structure-activity relationships, site-directed mutagenesis, and homology modeling helped to determine the binding mode of this class of antagonists to the human GnRH receptor. acs.org The research identified two distinct interaction regions. The urea substituents on the 6-(4-aminophenyl) group were found to be sensitive to mutations at residue D302(7.32), suggesting this residue is part of a hydrogen-bond network crucial for anchoring the antagonist. Another interaction site was identified between the N-benzyl-N-methylamino substituent and residues L300(6.68) and Y290(6.58). acs.org

The binding affinities of these compounds are potent, often in the nanomolar range, as shown in the table below.

| Compound | Target | Assay Type | Binding Affinity (IC₅₀) |

| TAK-013 | Human LHRH Receptor | In vitro antagonism | 0.06 nM drugbank.com |

| TAK-013 | Human LHRH Receptor | Binding affinity | 0.1 nM drugbank.com |

| TAK-385 (16b) | Human GnRH Receptor | In vitro antagonism | Potent activity reported scilit.com |

Cellular and Subcellular Effects of Urea, (2,6-difluorobenzyl)-

No data is available in the public domain regarding the specific cellular and subcellular effects of "Urea, (2,6-difluorobenzyl)-".

In Vitro and Ex Vivo Model Systems for Biological Assessment of Urea, (2,6-difluorobenzyl)-

There are no published studies detailing the use of in vitro or ex vivo model systems for the biological assessment of "Urea, (2,6-difluorobenzyl)-".

Preclinical Investigations of Urea, (2,6-difluorobenzyl)-

No preclinical investigations for the compound "Urea, (2,6-difluorobenzyl)-" have been reported in the available scientific literature.

Structure Activity Relationship Sar Studies of Urea, 2,6 Difluorobenzyl and Its Analogues

Design and Synthesis of Urea (B33335), (2,6-difluorobenzyl)- Derivatives for SAR Elucidation

The core structure of BPU insecticides consists of a 2,6-difluorobenzoyl group connected via a urea bridge to a substituted aniline (B41778) ring. The synthetic strategy for generating derivatives for SAR studies typically involves the reaction of 2,6-difluorobenzoyl isocyanate with a variety of substituted anilines. acs.orglookchem.com This modular synthesis allows for systematic modifications at three primary locations: the benzoyl moiety, the urea linkage, and the aniline (or phenyl) moiety.

Modification of the Benzoyl Moiety: While the 2,6-difluoro substitution is a hallmark of many potent BPUs, some studies explore the impact of replacing or altering these substituents. Research has shown that having small, electron-withdrawing groups at the ortho positions of the benzoyl ring is favorable for activity. nih.gov

Modification of the Aniline Moiety: This has been the most extensively studied area for SAR. A wide array of derivatives has been synthesized by introducing various substituents onto the aniline ring. researchgate.netnih.gov For example, a series of BPUs with different fluorinated substituents on the aniline ring were designed and synthesized to explore new insect growth regulators. nih.gov These modifications aim to alter physicochemical properties like hydrophobicity and electronic character, which are critical for transport to the target site and binding affinity. dntb.gov.ua

Bioisosteric Replacement and Linkage Modification: More advanced designs involve replacing the aniline ring with other heterocyclic structures or modifying the urea bridge itself. For instance, novel benzoylureas containing carbamate (B1207046) groups have been synthesized based on a bipartite model of the sulfonylurea receptor binding site, demonstrating that such analogues could improve interaction with the target. benthamdirect.com Another approach created propesticides by linking carbamates to the BPU structure, resulting in compounds with dual insecticidal actions. nih.gov Similarly, derivatives containing oxime ether groups have shown excellent larvicidal activities. nih.gov

The synthesis of these diverse analogues provides a chemical library that is essential for systematically probing the structural requirements for biological activity.

Correlating Structural Modifications with Changes in Biological Potency and Selectivity

The biological potency of "Urea, (2,6-difluorobenzyl)-" derivatives is typically evaluated through bioassays against various insect species, such as the oriental armyworm (Mythimna separata), diamondback moth (Plutella xylostella), and mosquito (Culex pipiens pallens). nih.govbenthamdirect.com The activity is often quantified as the median lethal concentration (LC₅₀) or median inhibitory concentration (IC₅₀) for chitin (B13524) synthesis. nih.govbohrium.com

Aniline Ring Substitutions: The nature and position of substituents on the aniline ring profoundly impact insecticidal activity.

Hydrophobicity: Quantitative analysis has revealed that the hydrophobicity of the substituent on the aniline moiety is a key determinant of larvicidal activity. nih.govdntb.gov.ua

Fluorinated Substituents: Introducing fluorinated groups, such as trifluoromethyl, into the aniline ring can significantly increase insecticidal activity against pests like the oriental armyworm and mosquito, in some cases surpassing the efficacy of commercial insecticides like hexaflumuron. researchgate.netnih.gov

Steric and Electronic Effects: The introduction of bulky substituents on the aniline ring can be detrimental to activity. nih.gov The electronic effects of substituents can also lead to species-specific selectivity. nih.gov

The following table summarizes SAR findings from a study on newly synthesized BPU derivatives against the Oriental Armyworm.

| Compound | Aniline Ring Substituent (R) | Larvicidal Activity (%) at 1 mg/L |

| Parent | 4-chloro | 85 |

| Analog 1 | 4-trifluoromethoxy | 95 |

| Analog 2 | 4-(1,1,2,2-tetrafluoroethoxy) | 100 |

| Analog 3 | 3-chloro-4-(1,1,2,2-tetrafluoroethoxy) | 100 |

| Hexaflumuron | 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy) | 98 |

This table is generated based on findings where fluorinated substituents on the aniline ring enhanced insecticidal activity. researchgate.netnih.gov

Benzoyl Moiety Substitutions: The 2,6-difluoro substitution on the benzoyl ring is critical for high potency. Studies comparing analogues show that compounds with 2,6-dichloro or 2,6-difluoro groups are significantly more active as chitin synthesis inhibitors than those with other substitution patterns. acs.org This suggests a specific steric and electronic requirement at the active site for the benzoyl portion of the molecule.

Species Selectivity: Interestingly, structural modifications can lead to different activity profiles against different insect orders. Some compounds may show high potency against Lepidoptera (moths) but lower activity against Diptera (flies), highlighting the potential to design more selective insecticides. researchgate.net

Identification of Key Pharmacophoric Features for Biological Activity of Urea, (2,6-difluorobenzyl)-

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For benzoylphenylurea (B10832687) insecticides, several key features have been identified through extensive SAR studies.

The 2,6-Difluorobenzoyl Group: This group is a crucial component. The ortho-dihalo substitution is considered essential for maintaining a specific conformation of the molecule.

The Urea Bridge: The urea linkage (-NH-CO-NH-CO-) is vital. X-ray crystallography studies have shown that the atoms of the urea linkage are often coplanar, stabilized by an intramolecular hydrogen bond between the benzoyl carbonyl oxygen and the adjacent urea proton. rsc.org This forms a pseudo-six-membered ring, a conformation believed to be important for high bioactivity. rsc.org

The key pharmacophoric features for a typical BPU insecticide are illustrated below:

Hydrogen Bond Donor: The N-H group of the urea bridge.

Hydrogen Bond Acceptor: The carbonyl oxygen of the urea bridge.

Aromatic Ring Feature 1: The 2,6-difluorophenyl ring.

Aromatic Ring Feature 2: The substituted aniline ring.

Hydrophobic Feature: The substituent on the aniline ring.

These features collectively define the spatial and electronic requirements for a molecule to bind effectively to its biological target, which is believed to be a component of the chitin synthase enzyme complex. researchgate.netnih.gov

Computational Approaches to SAR Prediction and Optimization for Urea, (2,6-difluorobenzyl)-

Computational chemistry has become an indispensable tool for understanding and predicting the SAR of BPU insecticides, accelerating the design of new, more effective compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish mathematical relationships between the chemical structures of a series of compounds and their biological activities. For BPUs, classical QSAR analyses (Hansch-Fujita method) have been used to correlate larvicidal activity with physicochemical parameters of the substituents. nih.govdntb.gov.uabohrium.com These studies have quantitatively confirmed the importance of:

Hydrophobicity (log P or π): A crucial parameter for the aniline ring substituents. nih.gov

Steric Parameters (e.g., Es): Bulky substituents are generally detrimental to activity. nih.gov

Electronic Parameters (e.g., σ): The electronic influence of substituents contributes to potency. acs.org

A generic QSAR equation often takes the form: log(1/C) = a(log P)² + b(log P) + c(σ) + d(Es) + e where C is the concentration required for a biological effect, and a, b, c, d, and e are constants derived from regression analysis. Such models allow for the prediction of activity for new, yet-to-be-synthesized compounds.

3D-QSAR and Molecular Modeling: Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide more detailed insights by considering the 3D shape and electronic properties of the molecules. These models can generate contour maps that visualize regions where steric bulk or specific electronic properties (e.g., positive or negative charges) would increase or decrease biological activity, guiding the rational design of new derivatives. researchgate.net

Molecular Docking: Although the precise structure of the BPU target site on insect chitin synthase has been elusive for a long time, recent advances have led to the development of homology models of the enzyme. mdpi.comnih.gov Molecular docking simulations are used to predict the binding mode of BPU molecules within the putative active site of chitin synthase. mdpi.com These simulations help to rationalize the observed SAR at a molecular level, for instance, by showing how the 2,6-difluoro groups fit into a specific pocket or how the urea linkage forms key hydrogen bonds with amino acid residues in the target protein. mdpi.combenthamdirect.com These computational approaches provide a powerful framework for optimizing lead compounds, reducing the need for extensive and costly synthesis and testing of numerous analogues.

Advanced Research Methodologies and Techniques Applied to Urea, 2,6 Difluorobenzyl

Spectroscopic Techniques for Investigating Molecular Interactions Involving Urea (B33335), (2,6-difluorobenzyl)-

A variety of spectroscopic methods have been employed to study Urea, (2,6-difluorobenzyl)-. For instance, a selective and rapid 19F NMR spectroscopic analytical procedure has been developed for its determination. This method, using 4-fluorobenzoic acid as an internal standard in dimethyl sulphoxide, demonstrated linearity over a range of 25–1000 μg/ml with a detection limit of 6 μg/ml. researchgate.net Recovery rates from spiked apple juice samples were high, at 96% and 92% for two different fortification levels. researchgate.net

Infrared (IR) spectroscopy has also been utilized to characterize Urea, (2,6-difluorobenzyl)- and its derivatives, with characteristic peaks observed at approximately 3230, 3120, 1715, and 1695 cm-1 in nujol. google.com Furthermore, kinetic-spectrophotometric methods have been developed for its determination, based on its inhibitory effect on certain chemical reactions. One such method monitors the reaction spectrophotometrically by measuring the increase in absorbance of a reaction product at 368 nm, allowing for the determination of diflubenzuron (B1670561) in a linear range of 0.0374 to 26.18 μg/cm³. researchgate.net

Crystallographic Studies of Urea, (2,6-difluorobenzyl)- in Complex with Biological Targets

X-ray crystallography has provided atomic-level detail into the structure of benzoylphenylurea (B10832687) (BPU) compounds, a class to which Urea, (2,6-difluorobenzyl)- belongs. One study on a related BPU, 1-(3,5-dichloro-2,4-difluorophenyl)-3-(2,6-difluorobenzoyl)urea, revealed that the crystal belongs to the triclinic system with three molecules of different conformations in each asymmetric unit. rsc.org A key finding was the coplanarity of the urea linkage, which facilitates the formation of an intramolecular hydrogen bond, creating a six-membered ring that may be crucial for its high bioactivity. rsc.org

While direct crystallographic studies of Urea, (2,6-difluorobenzyl)- complexed with its primary target, chitin (B13524) synthase, are challenging, research on other proteins provides valuable insights. For example, co-crystallization of a related analog with the protein pirin has been achieved, demonstrating the power of this technique in understanding how these compounds bind to their targets. researchgate.net The formation of crystalline complexes between agriculturally active organic compounds, including benzoylureas, and co-crystal formers like thiophanate-methyl (B132596) has also been explored. google.com These co-crystals exhibit defined structures where the molecules interact through non-covalent bonds like hydrogen bonds and π-stacking. google.com

Biophysical Characterization of Urea, (2,6-difluorobenzyl)- Interactions, Including Dynamic Light Scattering Studies

Biophysical techniques are crucial for understanding the interactions of Urea, (2,6-difluorobenzyl)- in solution. Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a powerful tool for studying the diffusion behavior and size of macromolecules and their complexes in solution. nih.gov DLS can be used to assess the homogeneity of protein and nucleic acid preparations and to study protein-small molecule interactions. nih.gov For instance, DLS has been used to characterize silver nanoparticles synthesized using plant extracts, which have shown larvicidal potential against mosquitos. researchgate.net

Isothermal titration calorimetry (ITC) is another biophysical method used to verify the binding of benzoylphenylurea compounds to proteins like pirin. researchgate.net Molecular docking studies, a computational biophysical method, have been used to investigate the binding affinities of Urea, (2,6-difluorobenzyl)- with chemosensory proteins (CSPs) in insects. scau.edu.cn These studies revealed that the binding affinity of diflubenzuron with certain CSPs was lower compared to other pesticides. scau.edu.cn

"-Omics" Approaches in Studying the Biological Effects of Urea, (2,6-difluorobenzyl)-

Genomic, transcriptomic, and proteomic approaches are revolutionizing the understanding of the global biological effects of Urea, (2,6-difluorobenzyl)-. In the model beetle species Tribolium castaneum, genomic tiling arrays revealed that approximately 6% of all predicted genes were significantly up- or down-regulated in response to diflubenzuron treatment. nih.gov While genes for chitin metabolism were largely unaffected, many genes encoding cuticle proteins and some involved in detoxification pathways were altered. nih.gov

Transcriptomic analysis of the carmine (B74029) spider mite, Tetranychus cinnabarinus, exposed to diflubenzuron showed that the expression levels of genes involved in chitin synthesis and degradation pathways were affected. bioone.org Specifically, the expression of chitin synthase genes was generally up-regulated. bioone.org Similarly, comparative transcriptomics in the mosquito Culex pipiens has been used to investigate the gene expression profiles of resistant phenotypes. scilit.com

Proteomic studies in T. castaneum using 2D gel electrophoresis identified that 7% of 388 protein spots from the midgut were significantly affected by diflubenzuron treatment. nih.gov Mass spectrometry identified the up-regulation of UDP-N-acetylglucosamine pyrophosphorylase and glutathione (B108866) synthetase. nih.gov These "-omics" studies provide a comprehensive view of the wide range of molecular effects induced by Urea, (2,6-difluorobenzyl)-, moving beyond its known role in chitin synthesis inhibition. nih.gov

Table of Spectroscopic and Biophysical Data

| Technique | Parameter | Value/Observation | Reference |

| 19F NMR Spectroscopy | Linearity Range | 25–1000 μg/ml | researchgate.net |

| 19F NMR Spectroscopy | Detection Limit | 6 μg/ml | researchgate.net |

| 19F NMR Spectroscopy | Recovery (Apple Juice) | 92-96% | researchgate.net |

| Infrared Spectroscopy | Characteristic Peaks (cm⁻¹) | 3230, 3120, 1715, 1695 | google.com |

| Kinetic-Spectrophotometry | Linearity Range | 0.0374 - 26.18 μg/cm³ | researchgate.net |

| X-ray Crystallography (related BPU) | Crystal System | Triclinic | rsc.org |

| X-ray Crystallography (related BPU) | Key Feature | Coplanar urea linkage, intramolecular H-bond | rsc.org |

| Molecular Docking (with CSPs) | Binding Affinity | Lower than other tested pesticides | scau.edu.cn |

Table of "-Omics" Research Findings

| Organism | "-Omics" Approach | Key Findings | Reference |

| Tribolium castaneum | Genomics (Tiling Array) | ~6% of genes affected; cuticle protein and detoxification genes altered. | nih.gov |

| Tribolium castaneum | Proteomics (2D-GE/MS) | 7% of midgut protein spots affected; UDP-N-acetylglucosamine pyrophosphorylase and glutathione synthetase upregulated. | nih.gov |

| Tetranychus cinnabarinus | Transcriptomics (RNA-seq) | Genes in chitin synthesis and degradation pathways affected; chitin synthase genes upregulated. | bioone.org |

| Culex pipiens | Comparative Transcriptomics | Used to study gene expression in resistant phenotypes. | scilit.com |

Computational Chemistry and in Silico Studies of Urea, 2,6 Difluorobenzyl

Molecular Docking and Dynamics Simulations of Urea (B33335), (2,6-difluorobenzyl)- with Biological Receptors

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as Urea, (2,6-difluorobenzyl)-, and its biological target (receptor). For benzoylphenylurea (B10832687) insecticides, the primary target is the enzyme chitin (B13524) synthase (CHS). researchgate.netnih.gov Chitin is a crucial component of the insect exoskeleton, and its inhibition leads to failed molting and larval death. researchgate.netnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Studies on BPU analogues investigate their binding affinity and mode of interaction within the catalytic domain of insect chitin synthase 1 (CHS1). nih.gov Although a high-resolution crystal structure of insect CHS1 is not always available, homology models are often constructed to facilitate these docking studies. The docking process reveals key amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, the urea bridge in BPU compounds is critical for forming hydrogen bonds, while the substituted phenyl rings engage in hydrophobic interactions within the binding pocket.

Illustrative Binding Interactions of BPU Analogues with Chitin Synthase

| Feature | Description |

| Binding Energy | Typically ranges from -7 to -10 kcal/mol, indicating stable binding. |

| Hydrogen Bonds | The N-H groups of the urea moiety often form crucial hydrogen bonds with polar residues like Aspartic Acid or Glutamine in the active site, anchoring the molecule. |

| Hydrophobic Interactions | The 2,6-difluorobenzyl group and the other aromatic ring fit into hydrophobic pockets formed by nonpolar residues such as Leucine, Isoleucine, and Phenylalanine. |

| Pi-Pi Stacking | Aromatic rings of the ligand can engage in π-π stacking interactions with aromatic residues like Tyrosine or Phenylalanine in the receptor. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Urea, (2,6-difluorobenzyl)- Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For insecticides like Urea, (2,6-difluorobenzyl)-, QSAR studies are pivotal in understanding how modifications to the molecular structure affect its insecticidal potency. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful. nih.govnih.gov These models are built by aligning a series of BPU derivatives and calculating their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. mdpi.commdpi.com The resulting models can predict the activity of new, unsynthesized analogues and provide visual contour maps that guide the design of more effective insecticides. nih.gov

For example, a typical QSAR model for BPU derivatives might reveal that:

Steric Properties: Bulky, electron-withdrawing groups on the benzoyl ring, such as the difluoro substitution in Urea, (2,6-difluorobenzyl)-, are often correlated with higher activity. CoMFA contour maps might show favorable steric interactions in this region.

Electrostatic Properties: The distribution of partial charges across the urea bridge is critical for binding. QSAR models often highlight the importance of electronegative atoms in this region for forming strong hydrogen bonds with the receptor. nih.gov

Hydrophobicity: The lipophilicity of the second phenyl ring significantly influences the compound's ability to penetrate the insect cuticle and reach the target site.

Example of a Generic 3D-QSAR Model Summary for BPU Insecticides

| Parameter | Value | Interpretation |

| q² (Cross-validated r²) | > 0.6 | Indicates good internal predictive ability of the model. mdpi.com |

| r² (Non-cross-validated r²) | > 0.9 | Shows a strong correlation between the predicted and observed activities for the training set. mdpi.com |

| r²_pred (External validation) | > 0.7 | Demonstrates the model's ability to accurately predict the activity of an external test set of compounds. rsc.org |

| Field Contributions | Steric: ~50%Electrostatic: ~35%Hydrophobic: ~15% | Suggests that the size, shape, and electronic properties of the molecules are the primary drivers of activity. |

In Silico Screening and ADME-Tox Prediction for Urea, (2,6-difluorobenzyl)- Analogues

In silico screening involves the use of computational methods to search large virtual libraries of chemical compounds to identify those with a high probability of having a desired biological activity. nih.gov Starting with a known active compound like Urea, (2,6-difluorobenzyl)-, researchers can screen for analogues with improved properties, such as higher binding affinity to chitin synthase or better selectivity. nih.gov

A critical component of modern computational drug and pesticide design is the early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties. nih.gov Poor pharmacokinetic properties are a major cause of failure in the development of new chemical entities. nih.gov Computational tools can predict these properties based on molecular structure, allowing for the early deselection of candidates with unfavorable profiles. simulations-plus.comnih.gov

Typical Predicted ADMET Properties for Benzoylurea-like Compounds

| Property | Predicted Value/Range | Implication for Insecticidal Use |

| Intestinal Absorption | High | Predicts good uptake after ingestion by the insect pest. researchgate.net |

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | A desirable trait for reducing potential neurotoxicity in non-target organisms. |

| CYP450 Inhibition | Inhibitor of some isozymes | May indicate potential for metabolic interactions, which can affect persistence and detoxification within the insect. |

| Ames Mutagenicity | Non-mutagenic | Predicts a lower risk of causing genetic mutations, a key safety parameter. researchgate.net |

| Oral Rat LD₅₀ | > 500 mg/kg | Predicts low acute toxicity in mammals, a hallmark of the BPU class of insecticides. researchgate.net |

| Lipinski's Rule of Five | 0-1 Violations | Suggests the compound has "drug-like" properties, which often correlate with good absorption and permeation characteristics. core.ac.uk |

Density Functional Theory (DFT) Calculations for Understanding Reactivity and Interactions of Urea, (2,6-difluorobenzyl)-

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. rsc.org DFT calculations provide valuable information about the geometry, electronic properties, and reactivity of compounds like Urea, (2,6-difluorobenzyl)-. nih.gov

Key applications of DFT in this context include:

Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface. The MEP identifies electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions of the molecule, which is crucial for understanding non-covalent interactions with the biological receptor. rsc.org

Frontier Molecular Orbitals (FMOs): Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. rsc.org A smaller gap generally implies higher reactivity.

Atomic Charge Distribution: Calculating the partial charges on each atom, which helps in understanding intramolecular charge transfer and the nature of intermolecular interactions, such as hydrogen bonding.

Summary of DFT-Derived Properties for a Benzoylurea (B1208200) Scaffold

| DFT Parameter | Typical Finding | Significance |

| HOMO Energy | -6.5 to -7.5 eV | Represents the ability to donate an electron. |

| LUMO Energy | -1.0 to -2.0 eV | Represents the ability to accept an electron. |

| HOMO-LUMO Gap | 4.5 to 5.5 eV | A larger gap indicates higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 4.0 to 6.0 Debye | Indicates the overall polarity of the molecule, influencing its solubility and interaction with polar environments. |

| MEP Analysis | Negative potential around carbonyl oxygen; Positive potential around urea N-H groups | Predicts that the carbonyl oxygen will act as a hydrogen bond acceptor and the N-H groups will act as hydrogen bond donors in receptor binding. |

Future Directions and Emerging Research Avenues for Urea, 2,6 Difluorobenzyl

Potential as a Chemical Probe in Novel Biological Pathways

The unique structural characteristics of Urea (B33335), (2,6-difluorobenzyl)- position it as a promising candidate for development as a chemical probe to investigate novel biological pathways. Chemical probes are small molecules designed to selectively interact with a specific protein or pathway, thereby enabling the study of its function in a cellular or organismal context. The urea moiety is known for its ability to form stable hydrogen bonds with biological targets, a fundamental aspect of molecular recognition and bioactivity. nih.gov

Research into structurally similar compounds, such as those with a (2,6-difluorobenzoyl)urea (B2490388) scaffold, has already demonstrated their utility in the development of fluorescent probes. For instance, a novel fluorescent probe activated by (2,6-difluorobenzoyl)urea has been developed for the detection of fluorine-containing pesticides. researchgate.netresearchgate.net This highlights the potential of the difluorobenzyl group in modulating the electronic properties of the urea scaffold, a key feature in the design of sensitive and selective probes.

Furthermore, the broader family of urea derivatives has been extensively explored as modulators of various biological processes, including as enzyme inhibitors and disruptors of protein-protein interactions. nih.gov This body of research provides a strong foundation for the rational design of Urea, (2,6-difluorobenzyl)- based probes to explore uncharted biological territory. The strategic placement of the fluorine atoms on the benzyl (B1604629) ring can influence the compound's binding affinity and selectivity for specific protein targets. nih.gov Future research in this area could focus on screening Urea, (2,6-difluorobenzyl)- and its analogues against a wide array of biological targets to identify novel interactions and elucidate their roles in cellular signaling and disease pathogenesis.

Table 1: Potential Biological Targets for Urea, (2,6-difluorobenzyl)- Based Chemical Probes

| Target Class | Potential Application as a Chemical Probe | Rationale |

| Kinases | Investigating specific kinase signaling pathways implicated in cancer and inflammatory diseases. | Diaryl urea derivatives are known kinase inhibitors, and the difluoro-substitution could confer novel selectivity. frontiersin.org |

| Ureases | Studying the role of urease in pathogenic microorganisms. | Benzoylselenourea derivatives have shown dual-action inhibition of fungal growth and urease activity. acs.orgacs.org |

| Transketolase | Probing the pentose (B10789219) phosphate (B84403) pathway and its role in cancer metabolism. | Diphenyl urea derivatives have been identified as inhibitors of human transketolase. nih.gov |

| F1/Fo-ATP synthase | Modulating the mitochondrial permeability transition pore complex (PTPC). | Small-molecule urea derivatives have been identified as modulators of the c subunit of F1/Fo-ATP synthase. unife.it |

Development of Advanced Delivery Systems for Research Applications

To fully realize the potential of Urea, (2,6-difluorobenzyl)- as a research tool, the development of advanced delivery systems is crucial. The inherent physicochemical properties of small molecules, such as solubility and stability, can limit their effectiveness in biological systems. Encapsulating or conjugating these compounds with nanocarriers can overcome such limitations, enhancing their bioavailability and enabling targeted delivery to specific cells or tissues.

Research into the delivery of other urea derivatives has shown promise. For example, a novel urea derivative has been successfully loaded into poly(lactic-co-glycolic acid) (PLGA) nanoparticles to inhibit caries-associated Streptococcus mutans. nih.gov These nanoparticles demonstrated ideal size characteristics for drug delivery and a biphasic drug release profile. nih.gov Similarly, urea-hydroxyapatite nanohybrids have been developed for the slow release of nitrogen in agricultural applications, showcasing the versatility of nanoparticle-based delivery for urea compounds. acs.org

Future research for Urea, (2,6-difluorobenzyl)- could explore the use of various nanocarriers to create sophisticated research tools.

Table 2: Potential Advanced Delivery Systems for Urea, (2,6-difluorobenzyl)-

| Delivery System | Potential Research Application | Key Advantages |

| PLGA Nanoparticles | Controlled release studies in cell culture models to investigate the temporal effects of pathway modulation. | Biocompatible, biodegradable, and allows for sustained release. nih.gov |

| Liposomes | Targeted delivery to specific cell types by modifying the liposome (B1194612) surface with targeting ligands. | Can encapsulate both hydrophilic and lipophilic compounds and are amenable to surface functionalization. |

| Hydroxyapatite (B223615) Nanoparticles | Investigation of bone-related biological pathways due to the affinity of hydroxyapatite for bone tissue. | Biocompatible and has a natural affinity for bone. acs.org |

| Polymer Conjugates | Enhancing the solubility and stability of the compound for in vivo studies. | Can improve pharmacokinetic properties and allow for the attachment of imaging agents for tracking. |

Interdisciplinary Research Collaborations and Translational Perspectives for Urea, (2,6-difluorobenzyl)-

The exploration of Urea, (2,6-difluorobenzyl)-'s potential necessitates a highly interdisciplinary approach, bridging the fields of chemistry, biology, and pharmacology. The synthesis and modification of this compound lie within the realm of synthetic organic chemistry, while the evaluation of its biological activity and the elucidation of its mechanism of action require the expertise of molecular and cellular biologists.

The field of fluorine chemistry, in particular, thrives at the multidisciplinary interface of chemistry and biology. nih.gov The introduction of fluorine into bioactive molecules can significantly alter their physicochemical properties, metabolic stability, and biological activity, making it a powerful tool in drug discovery and chemical biology. mdpi.com Collaborative efforts between synthetic chemists skilled in fluorination techniques and biologists with expertise in specific disease areas will be essential to unlock the full potential of Urea, (2,6-difluorobenzyl)-.

From a translational perspective, if this compound or its derivatives show promise as modulators of a key biological pathway, collaborations with pharmacologists and clinicians will be crucial. These collaborations would focus on preclinical development, including pharmacokinetic and toxicological studies, with the ultimate goal of translating a basic research tool into a potential therapeutic agent. The history of urea-based drugs, such as the kinase inhibitors used in oncology, demonstrates the successful translation of this chemical scaffold from the laboratory to the clinic. frontiersin.org

Unexplored Applications and Research Gaps in the Field of Urea, (2,6-difluorobenzyl)- Studies

Despite the extensive research on urea derivatives, the specific compound Urea, (2,6-difluorobenzyl)- remains largely unexplored, presenting numerous opportunities for future investigation. A significant research gap is the lack of a comprehensive biological activity profile for this compound. Systematic screening against a broad range of biological targets would be a crucial first step in identifying its potential applications.

One unexplored therapeutic area for urea derivatives is in targeting the "undruggable" proteome. guidetopharmacology.org Many proteins lack well-defined binding pockets, making them challenging targets for traditional small-molecule inhibitors. The ability of the urea scaffold to participate in a network of hydrogen bonds could be leveraged to design molecules that bind to and modulate the function of these challenging targets. nih.gov

Furthermore, the application of Urea, (2,6-difluorobenzyl)- in materials science is an area that has not been investigated. The self-assembly properties of urea derivatives, driven by intermolecular hydrogen bonding, have been utilized to create supramolecular polymers and gels. researchgate.net The introduction of the difluorobenzyl group could impart unique properties to these materials, opening up possibilities for their use in areas such as drug delivery, tissue engineering, or as functional materials.

Finally, there is a need to investigate the metabolic fate and potential toxicological profile of Urea, (2,6-difluorobenzyl)-. Understanding how this compound is processed in biological systems is essential for its safe and effective use as a research tool and for any future translational aspirations. Studies on the metabolism of other 2,6-difluorosubstituted benzoylurea (B1208200) compounds have identified 2,6-difluorobenzoic acid as a key metabolite, providing a starting point for such investigations. uzh.ch

Q & A

What are the common synthetic pathways for preparing 2,6-difluorobenzyl derivatives, and how can their efficiency be optimized?

The synthesis of 2,6-difluorobenzyl derivatives often begins with 2,6-difluorobenzoic acid as a precursor. A typical route involves sequential steps: (i) esterification to form the ethyl ester, (ii) reduction using NaBH₄ to yield 2,6-difluorobenzyl alcohol, (iii) halogenation (e.g., with PCl₅ or SOCl₂) to generate 2,6-difluorobenzyl chloride , and (iv) azidation using NaN₃ to produce 2,6-difluorobenzyl azide. Optimization focuses on reaction temperature control (e.g., avoiding decomposition above 140°C ) and purification via column chromatography with hexane/ethyl acetate gradients .

How can single-crystal X-ray diffraction (SCXRD) elucidate the structural conformation of 2,6-difluorobenzyl-containing compounds?

SCXRD provides precise bond lengths, angles, and dihedral angles. For example, N,N-Bis(2,6-difluorobenzyl)-1,3,4-thiadiazol-2-amine exhibits dihedral angles of 81.95–81.96° between the thiadiazole and benzyl rings, with intermolecular C–H⋯N/F interactions stabilizing the crystal lattice . Data collection parameters (e.g., MoKα radiation, λ = 0.71073 Å) and refinement protocols (riding model for H-atoms) are critical for accuracy .

Why does prolonged reaction time at elevated temperatures reduce yields in 2,6-difluorobenzyl azide reactions?

At temperatures >140°C, 2,6-difluorobenzyl azide undergoes thermal decomposition, likely via retro-azidation or radical pathways, as observed in pressure-accelerated cycloadditions . Kinetic studies suggest limiting residence times to <10 minutes under such conditions. Stabilizing additives (e.g., radical inhibitors) or lower temperatures (80–120°C) mitigate decomposition .

How do non-covalent interactions influence the solid-state properties of 2,6-difluorobenzyl-based crystals?

Intermolecular C–H⋯F and C–H⋯N interactions create extended 2D networks in crystals, as seen in N,N-Bis(2,6-difluorobenzyl)-1,3,4-thiadiazol-2-amine. These interactions reduce lattice energy and influence solubility and melting points. Computational modeling (e.g., Hirshfeld surface analysis) can quantify these contributions .

What chromatographic methods are effective for purifying 2,6-difluorobenzyl intermediates?

Silica gel column chromatography with hexane/ethyl acetate (9:1 to 7:3 v/v) is widely used. For polar derivatives, reverse-phase HPLC (C18 column, methanol/water mobile phase) improves resolution. Evidence from N,N-Bis(2,6-difluorobenzyl)-1,3,4-thiadiazol-2-amine synthesis shows 71.6% yield after purification .

Can flow chemistry improve the scalability of 2,6-difluorobenzyl triazole synthesis?

Yes. Continuous flow reactors enhance heat/mass transfer, reducing side reactions. For 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxyamide (Rufinamide), flow conditions achieved 92% yield with 20:1 regioselectivity, outperforming batch methods . Key parameters include residence time (5–15 min) and copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

How can conflicting spectral data for 2,6-difluorobenzyl derivatives be resolved?

Contradictions in NMR or IR spectra often arise from conformational flexibility or solvent effects. For example, ¹H NMR of Ethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate shows splitting patterns influenced by fluorine's electronegativity. Multi-technique validation (e.g., HRMS, SCXRD) and solvent standardization (e.g., DMSO-d₆ vs. CDCl₃) resolve ambiguities .

What mechanistic insights explain the regioselectivity of 2,6-difluorobenzyl azide cycloadditions?

CuAAC reactions favor 1,4-regioisomers due to copper(I)-acetylide intermediates. For 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, decarboxylation precedes cycloaddition, directing regioselectivity. Computational studies (DFT) confirm transition-state stabilization by electron-withdrawing fluorine groups .

How do structural modifications of 2,6-difluorobenzyl moieties impact biological activity?

Derivatives like 1-(2,6-difluorobenzyl)-3-(6-methoxypyridazin-3-yl)thieno[2,3-d]pyrimidine-2,4-dione exhibit allosteric modulation of GnRH receptors, with fluorine enhancing metabolic stability and binding affinity. Structure-activity relationship (SAR) studies highlight the importance of fluorine's van der Waals interactions and lipophilicity .

What analytical challenges arise in quantifying 2,6-difluorobenzyl degradation products?

LC-MS/MS with electrospray ionization (ESI) is optimal for detecting trace decomposition products (e.g., 2,6-difluorobenzyl alcohol or fluoride ions). Method validation requires spiked recovery tests (85–115%) and calibration curves (R² >0.99) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.